17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its multiple functional groups, including hydroxyl, acetyl, and methylamino groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxyl, acetyl, and methylamino groups can be introduced through specific reactions such as hydroxylation, acetylation, and amination, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the acetyl group may yield alcohols.
Scientific Research Applications
17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: It may have therapeutic potential and is studied for its effects on different biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups may interact with enzymes and receptors, modulating their activity. The methylamino group may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A similar compound with a cyclopenta[a]phenanthrene core but different functional groups.
Testosterone: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H33NO3 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3 |
InChI Key |
YRFSIKXKDZSLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |
Origin of Product |
United States |
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